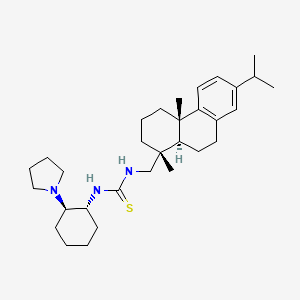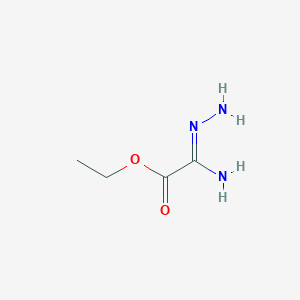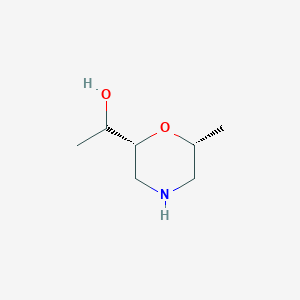
2-Morpholinemethanol, alpha,6-dimethyl-, (2R,6R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Morpholinemethanol, alpha,6-dimethyl-, (2R,6R)- is a chemical compound with the molecular formula C8H17NO2. It is a derivative of morpholine, characterized by the presence of a hydroxymethyl group and two methyl groups at the alpha and 6 positions, respectively. This compound is known for its unique stereochemistry, with the (2R,6R)- configuration indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinemethanol, alpha,6-dimethyl-, (2R,6R)- typically involves the reaction of morpholine with formaldehyde and a methylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of 2-Morpholinemethanol, alpha,6-dimethyl-, (2R,6R)- is scaled up using continuous flow reactors or batch reactors. The process involves the use of large quantities of reactants and catalysts, with careful monitoring of reaction parameters to ensure consistent quality and yield. The final product is purified using techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Morpholinemethanol, alpha,6-dimethyl-, (2R,6R)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form a secondary amine or a primary alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkyl halides are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Secondary amines, primary alcohols.
Substitution: Halogenated derivatives, alkylated products.
Aplicaciones Científicas De Investigación
2-Morpholinemethanol, alpha,6-dimethyl-, (2R,6R)- finds applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the manufacture of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Morpholinemethanol, alpha,6-dimethyl-, (2R,6R)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylmorpholine: A structurally related compound with similar chemical properties but lacking the hydroxymethyl group.
Morpholine: The parent compound, which lacks the methyl and hydroxymethyl substitutions.
2-Morpholinemethanol: A related compound with a hydroxymethyl group but without the methyl substitutions.
Uniqueness
2-Morpholinemethanol, alpha,6-dimethyl-, (2R,6R)- is unique due to its specific stereochemistry and the presence of both hydroxymethyl and methyl groups. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
1700611-22-8 |
|---|---|
Fórmula molecular |
C7H15NO2 |
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
1-[(2R,6R)-6-methylmorpholin-2-yl]ethanol |
InChI |
InChI=1S/C7H15NO2/c1-5-3-8-4-7(10-5)6(2)9/h5-9H,3-4H2,1-2H3/t5-,6?,7-/m1/s1 |
Clave InChI |
WEWHDUMNDFACBW-YFBHCESUSA-N |
SMILES isomérico |
C[C@@H]1CNC[C@@H](O1)C(C)O |
SMILES canónico |
CC1CNCC(O1)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


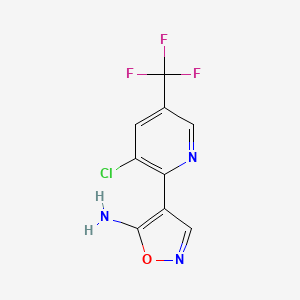
![(5Z,8Z)-10-[(2S,3R)-3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B12339838.png)
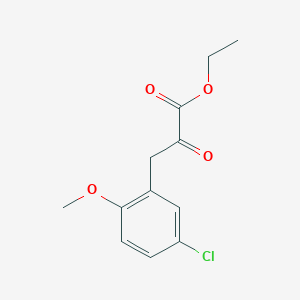
![methyl (2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate](/img/structure/B12339857.png)
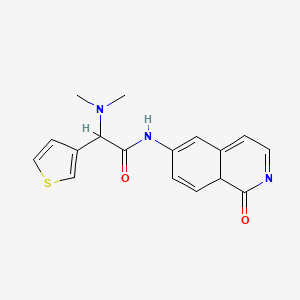
![4-Morpholinecarboxamide, N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-](/img/structure/B12339874.png)
![4-[4-(4-Butylcyclohexyl)phenyl]-2-fluoro-1-(4-propylphenyl)benzene](/img/structure/B12339877.png)

![(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide](/img/structure/B12339885.png)


